molecular formula C19H23BrN2O3 B12188731 N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide

N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide

Cat. No.: B12188731
M. Wt: 407.3 g/mol
InChI Key: HNUKSNNWWXZFBC-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenoxy group, and an aminoacetamide group

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[2-(4-methoxyphenoxy)ethylamino]-N-methylacetamide

InChI

InChI=1S/C19H23BrN2O3/c1-22(14-15-5-3-4-6-18(15)20)19(23)13-21-11-12-25-17-9-7-16(24-2)8-10-17/h3-10,21H,11-14H2,1-2H3

InChI Key

HNUKSNNWWXZFBC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CNCCOC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyphenoxy intermediates. The key steps include:

    Etherification: The formation of the methoxyphenoxy group through a reaction between a phenol and a methoxy compound.

    Amidation: The coupling of the bromophenyl and methoxyphenoxy intermediates with an aminoacetamide group under specific conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide
  • **N-[(2-fluorophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide
  • **N-[(2-iodophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide

Uniqueness

N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The methoxyphenoxy group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.

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